molecular formula C10H11ClO2S B6588959 (3-cyclopropylphenyl)methanesulfonyl chloride CAS No. 1509430-24-3

(3-cyclopropylphenyl)methanesulfonyl chloride

Cat. No.: B6588959
CAS No.: 1509430-24-3
M. Wt: 230.71 g/mol
InChI Key: MVHXZHQSENPWBS-UHFFFAOYSA-N
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Description

(3-Cyclopropylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C10H11ClO2S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 3-cyclopropylphenyl ring. This compound is primarily used in organic synthesis as a reagent for introducing the methanesulfonyl group into other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-cyclopropylphenyl)methanesulfonyl chloride typically involves the reaction of 3-cyclopropylphenylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

3-Cyclopropylphenylmethanol+Methanesulfonyl chloride(3-Cyclopropylphenyl)methanesulfonyl chloride+HCl\text{3-Cyclopropylphenylmethanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Cyclopropylphenylmethanol+Methanesulfonyl chloride→(3-Cyclopropylphenyl)methanesulfonyl chloride+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride or sulfonyl alcohol under specific conditions.

    Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

(3-Cyclopropylphenyl)methanesulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-cyclopropylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce the methanesulfonyl group into target molecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: The simplest sulfonyl chloride, used as a reagent in organic synthesis.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride used for similar purposes but with a different aromatic ring structure.

    Trifluoromethanesulfonyl Chloride: A sulfonyl chloride with a trifluoromethyl group, known for its high reactivity.

Uniqueness

(3-Cyclopropylphenyl)methanesulfonyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-cyclopropylphenyl)methanesulfonyl chloride involves the reaction of 3-cyclopropylphenylmethanol with thionyl chloride in the presence of a catalyst.", "Starting Materials": [ "3-cyclopropylphenylmethanol", "Thionyl chloride", "Catalyst" ], "Reaction": [ "Add 3-cyclopropylphenylmethanol to a reaction flask", "Add thionyl chloride to the reaction flask", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to reflux", "Allow the reaction to proceed for several hours", "Cool the reaction mixture to room temperature", "Filter the reaction mixture to remove any solids", "Concentrate the filtrate under reduced pressure", "Purify the resulting product by recrystallization or column chromatography" ] }

CAS No.

1509430-24-3

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

IUPAC Name

(3-cyclopropylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C10H11ClO2S/c11-14(12,13)7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9H,4-5,7H2

InChI Key

MVHXZHQSENPWBS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CC(=C2)CS(=O)(=O)Cl

Purity

95

Origin of Product

United States

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